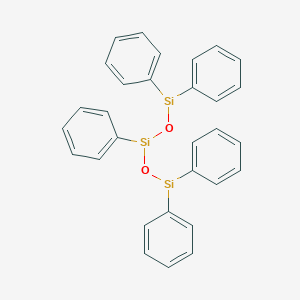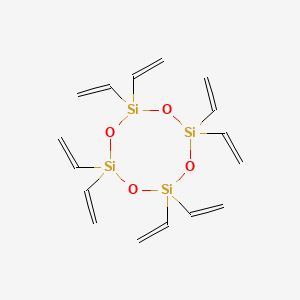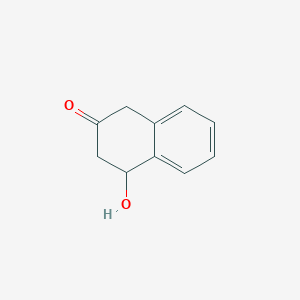![molecular formula C24H45NO3 B12565283 N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide CAS No. 194409-55-7](/img/structure/B12565283.png)
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is a chemical compound with the molecular formula C24H49NO3. . This compound is part of the ceramide family, which plays a crucial role in various biological processes, including cell signaling and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves multiple steps. One common method includes the reaction of octadec-4-yn-2-ol with hexanoyl chloride in the presence of a base such as pyridine to form the desired amide . The reaction conditions typically involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve acid chlorides or alkyl halides in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cell signaling pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in ceramide metabolism, thereby influencing cell signaling and apoptosis. The compound’s hydroxyl groups and amide linkage play a crucial role in its binding to target proteins and receptors .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: This compound is a ceramide analog with similar structural features but differs in the acyl chain length and saturation.
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: Another ceramide analog with a longer acyl chain, which affects its biological activity and solubility.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is unique due to its triple bond in the acyl chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with fully saturated or mono-unsaturated analogs .
Propiedades
Número CAS |
194409-55-7 |
|---|---|
Fórmula molecular |
C24H45NO3 |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide |
InChI |
InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |
Clave InChI |
PHYVPFBZKWKNMO-XZOQPEGZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC#C[C@H]([C@H](CO)NC(=O)CCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC#CC(C(CO)NC(=O)CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


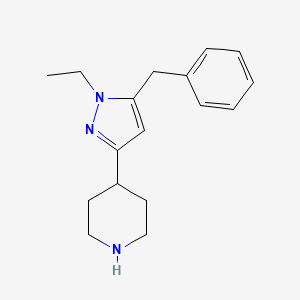
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
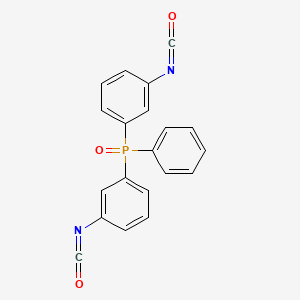
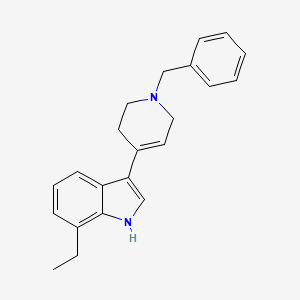
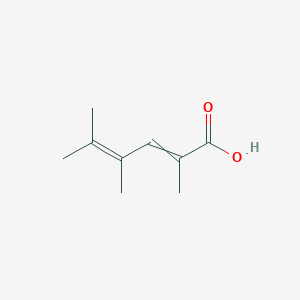
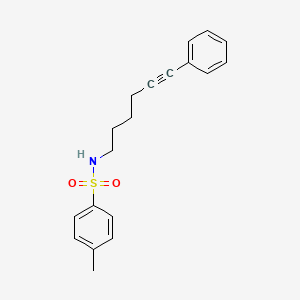
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
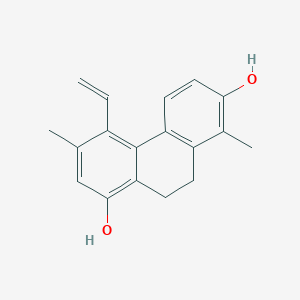
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
